N-(1H-Pyrazol-3-yl)butyrimidamide
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Overview
Description
N-(1H-Pyrazol-3-yl)butyrimidamide is a heterocyclic compound that features a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Pyrazol-3-yl)butyrimidamide typically involves the reaction of a pyrazole derivative with a butyrimidamide precursor. One common method includes the use of 3-aminopyrazole as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Pyrazol-3-yl)butyrimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
N-(1H-Pyrazol-3-yl)butyrimidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1H-Pyrazol-3-yl)butyrimidamide involves its interaction with specific molecular targets, such as kinases. These interactions can inhibit the activity of these enzymes, leading to various biological effects. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole: Another pyrazole derivative with similar structural features.
Pyrazole-3-carboxamide: Shares the pyrazole ring but has different functional groups attached.
Uniqueness
N-(1H-Pyrazol-3-yl)butyrimidamide is unique due to its specific combination of the pyrazole ring and butyrimidamide group.
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
N'-(1H-pyrazol-5-yl)butanimidamide |
InChI |
InChI=1S/C7H12N4/c1-2-3-6(8)10-7-4-5-9-11-7/h4-5H,2-3H2,1H3,(H3,8,9,10,11) |
InChI Key |
FDENRRMCMWBDDX-UHFFFAOYSA-N |
Isomeric SMILES |
CCC/C(=N/C1=CC=NN1)/N |
Canonical SMILES |
CCCC(=NC1=CC=NN1)N |
Origin of Product |
United States |
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